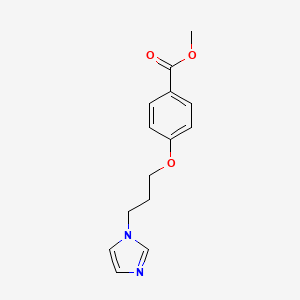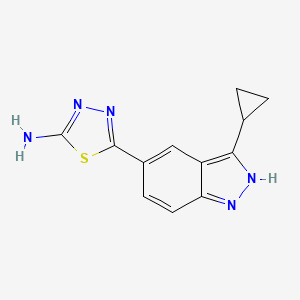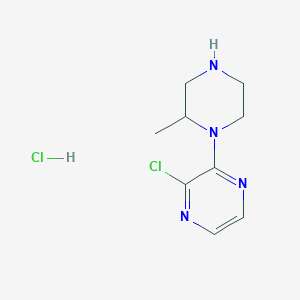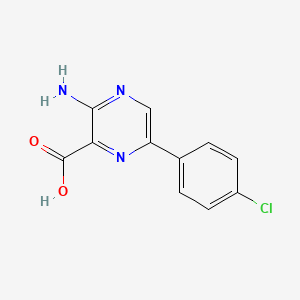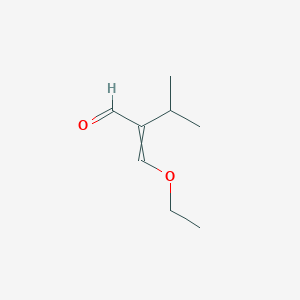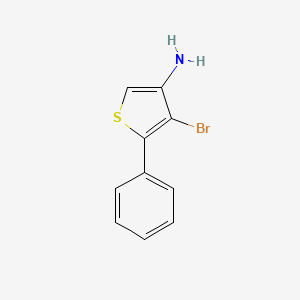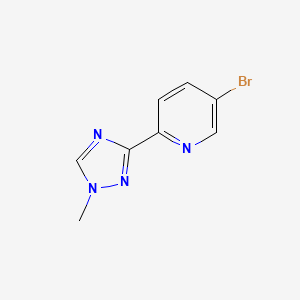
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Formation of 1-methyl-1H-1,2,4-triazole: This intermediate is synthesized by reacting hydrazine with acetic acid and methyl isocyanate.
Coupling Reaction: The brominated pyridine is then coupled with the 1-methyl-1H-1,2,4-triazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents might include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the triazole ring.
Coupling Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, for applications in electronics and catalysis.
Mechanism of Action
The mechanism of action of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-chloro-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the methyl group on the triazole ring, which may influence its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the 1-methyl-1H-1,2,4-triazol-3-yl group in 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the triazole ring offers versatility in binding and coordination.
Properties
CAS No. |
1319255-39-4 |
|---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-2-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-13-5-11-8(12-13)7-3-2-6(9)4-10-7/h2-5H,1H3 |
InChI Key |
PJFCISPDESNNAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)
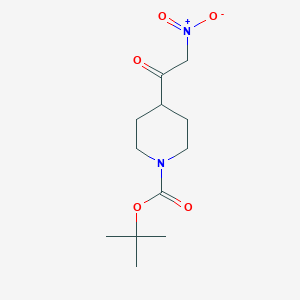

![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
